Juvenile Hormone Esterase Inhibition: A 73-Fold Selectivity Window Over Mammalian Carboxylesterase
The acetate ester demonstrates a pronounced selectivity for insect juvenile hormone esterase (JHE) over mammalian carboxylesterase, with an IC₅₀ of 147 nM against Trichoplusia ni (cabbage looper) JHE, compared to IC₅₀ values of 10.7 µM and 20.0 µM against porcine liver carboxylesterase [1]. This represents an approximately 73-fold selectivity window. In contrast, prototypical tropane esters such as homatropine are hydrolytic substrates for mammalian carboxylesterases rather than inhibitors, exhibiting no measurable inhibitory activity at comparable concentrations [2].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) and selectivity ratio |
|---|---|
| Target Compound Data | JHE IC₅₀ = 147 nM; Porcine liver carboxylesterase IC₅₀ = 10,700 nM |
| Comparator Or Baseline | Homatropine: no carboxylesterase inhibition (substrate behavior); Classical tropane esters: no reported JHE inhibition |
| Quantified Difference | 73-fold selectivity for JHE over mammalian carboxylesterase; qualitative absence of JHE inhibition in comparator tropane esters |
| Conditions | Trichoplusia ni fifth-instar larval JHE assay with [³H]JH III substrate; porcine liver carboxylesterase with 4-nitrophenol acetate substrate, 10 min preincubation |
Why This Matters
This selectivity profile makes the compound a uniquely suitable chemical probe for dissecting insect-specific endocrine pathways without cross-interference on mammalian esterases, a property absent in generic tropane alkaloid libraries.
- [1] BindingDB BDBM50412692 (CHEMBL460807): IC₅₀ = 147 nM [JHE inhibition]; BDBM50267981 (CHEMBL4089864): IC₅₀ = 10,700 nM [porcine carboxylesterase inhibition]; BDBM50463659 (CHEMBL4247106): IC₅₀ = 20,000 nM [porcine carboxylesterase inhibition]. View Source
- [2] Bencharit S, Morton CL, Xue Y, Potter PM, Redinbo MR. Structural basis of heroin and cocaine metabolism by a promiscuous human drug-processing enzyme. Nat Struct Biol. 2003;10(5):349-356. [PDB 1MX5: homatropine as carboxylesterase substrate]. View Source
